REACTION_CXSMILES
|
C(I)(I)(I)I.[Br:6][C:7]1[CH:8]=[C:9]([CH:14]=[C:15]([N+:18]([O-])=O)[C:16]=1[Cl:17])[C:10]([O:12][CH3:13])=[O:11]>CC(O)=O.[Fe]>[NH2:18][C:15]1[CH:14]=[C:9]([CH:8]=[C:7]([Br:6])[C:16]=1[Cl:17])[C:10]([O:12][CH3:13])=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(I)(I)(I)I
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)OC)C=C(C1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
29.3 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
2.84 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The vessel was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
AcOH was removed via rotovap
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed via filtration through Celite
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)OC)C=C(C1Cl)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |